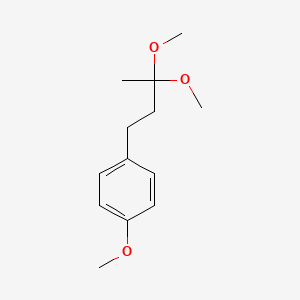
6,7-Dihydroxy-4'-methylisoflavan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dihydroxy-4’-methylisoflavan is a type of isoflavan, a subclass of flavonoids. Isoflavans are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by the presence of hydroxyl groups at the 6 and 7 positions and a methyl group at the 4’ position on the isoflavan skeleton.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxy-4’-methylisoflavan typically involves the use of coumarin derivatives as starting materials. One common method is the Pechmann condensation, where resorcinol reacts with ethyl acetoacetate in the presence of a Lewis acid catalyst to form 7-hydroxy-4-methylcoumarin . This intermediate can then be further modified to introduce the hydroxyl groups at the 6 and 7 positions.
Industrial Production Methods
Industrial production of 6,7-Dihydroxy-4’-methylisoflavan may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dihydroxy-4’-methylisoflavan can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the coumarin intermediate can be reduced to form the isoflavan structure.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Isoflavan derivatives with reduced carbonyl groups.
Substitution: Alkylated or acylated isoflavan derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for inflammatory diseases and cancer.
Industry: Used in the development of new materials with specific properties, such as fluorescence.
Wirkmechanismus
The mechanism of action of 6,7-Dihydroxy-4’-methylisoflavan involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes, such as nitric oxide synthase and cyclooxygenase.
Anticancer Activity: Induces apoptosis in cancer cells through the modulation of signaling pathways, such as MAPK and NF-κB.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4’,7-Dihydroxy-6-methoxyisoflavan: Similar structure but with a methoxy group at the 6 position.
Genistein: 7,4’-Dihydroxy-6-methoxyisoflavone, known for its phytoestrogenic activity.
Daidzein: 7,4’-Dihydroxyisoflavone, another phytoestrogen with similar biological activities.
Uniqueness
6,7-Dihydroxy-4’-methylisoflavan is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of hydroxyl groups at the 6 and 7 positions enhances its antioxidant properties, while the methyl group at the 4’ position may influence its interaction with molecular targets.
Eigenschaften
CAS-Nummer |
116718-59-3 |
|---|---|
Molekularformel |
C16H16O3 |
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
3-(4-methylphenyl)-3,4-dihydro-2H-chromene-6,7-diol |
InChI |
InChI=1S/C16H16O3/c1-10-2-4-11(5-3-10)13-6-12-7-14(17)15(18)8-16(12)19-9-13/h2-5,7-8,13,17-18H,6,9H2,1H3 |
InChI-Schlüssel |
OKUSEYCLSBRHFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2CC3=CC(=C(C=C3OC2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![({2-[(3-{[3-(Dodecyloxy)propyl]carbamoyl}-4-hydroxy-8-{[(2-methylpropoxy)carbonyl]amino}naphthalen-1-YL)oxy]ethyl}sulfanyl)acetic acid](/img/structure/B14294223.png)

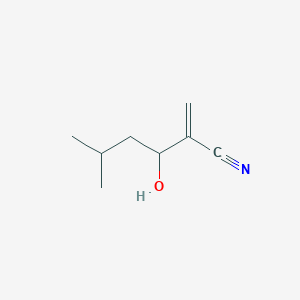
![(E)-{4-[(4-Nitrophenyl)sulfanyl]phenyl}diazene-1-carbonitrile](/img/structure/B14294240.png)

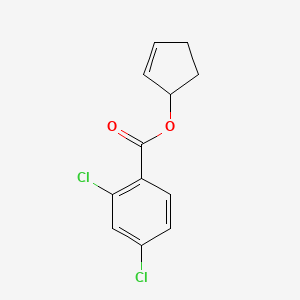
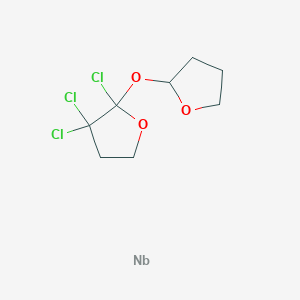

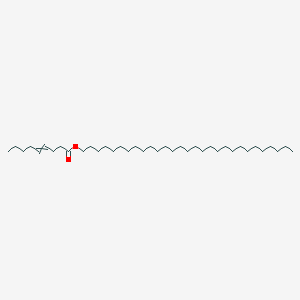
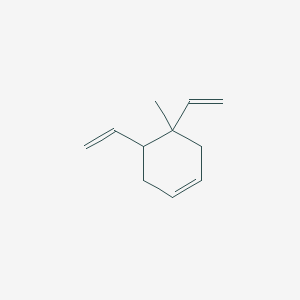
![Methyl 6-ethenyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14294287.png)
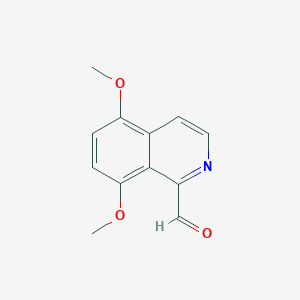
![Ethyl 2-[hydroxy(phenyl)methylidene]-3-oxobutanoate](/img/structure/B14294290.png)
